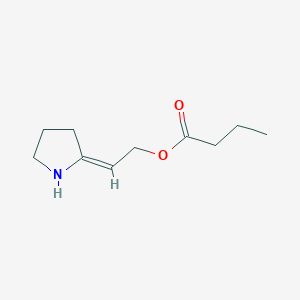
2-(Pyrrolidin-2-ylidene)ethyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-2-ylidene)ethyl butyrate is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-ylidene)ethyl butyrate typically involves the reaction of pyrrolidine derivatives with butyric acid or its derivatives. One common method is the 1,3-dipolar cycloaddition of azomethine ylides to nitrostyrenes, which can be facilitated by hydrogen bonding . This reaction is carried out under reflux conditions in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-ylidene)ethyl butyrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolidone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
2-(Pyrrolidin-2-ylidene)ethyl butyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-2-ylidene)ethyl butyrate exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but without the butyrate ester group.
Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
Pyrrolizine: A bicyclic compound with additional ring structures, offering different biological activities.
Uniqueness
2-(Pyrrolidin-2-ylidene)ethyl butyrate is unique due to its specific combination of the pyrrolidine ring and the butyrate ester group. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
[(2E)-2-pyrrolidin-2-ylideneethyl] butanoate |
InChI |
InChI=1S/C10H17NO2/c1-2-4-10(12)13-8-6-9-5-3-7-11-9/h6,11H,2-5,7-8H2,1H3/b9-6+ |
InChI Key |
AGGTVARKURJNMS-RMKNXTFCSA-N |
Isomeric SMILES |
CCCC(=O)OC/C=C/1\CCCN1 |
Canonical SMILES |
CCCC(=O)OCC=C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12902289.png)
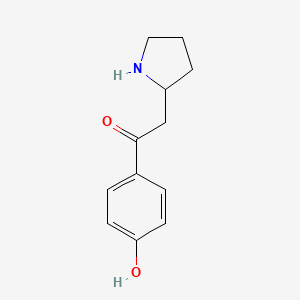
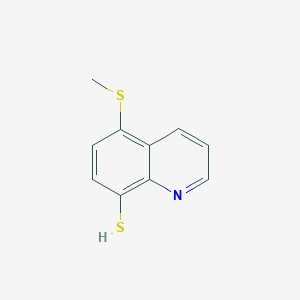

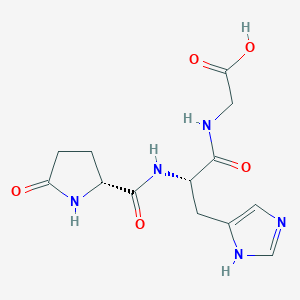
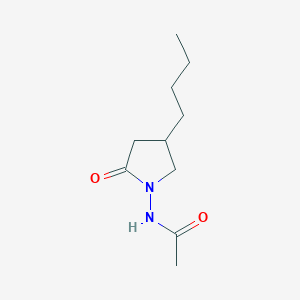

![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)


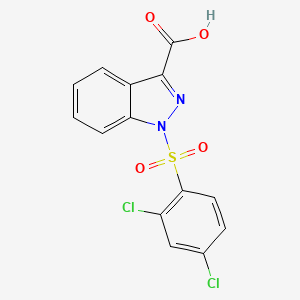
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)

![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
